molecular formula C53H76N16O16S B1670812 D-loop peptide, synthetic CAS No. 130304-73-3

D-loop peptide, synthetic

Cat. No.: B1670812
CAS No.: 130304-73-3
M. Wt: 1225.3 g/mol
InChI Key: HYWFEJXPLXSMDO-ANOYAANVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-loop peptide, synthetic is an antigenic peptide which cyclise through a peptide bond between the side chain carboxylic group of Asp10 and the terminal amide of the peptide;  designed to mimic an antigenic loop of the haemagglutinin.

Properties

CAS No.

130304-73-3

Molecular Formula

C53H76N16O16S

Molecular Weight

1225.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(E,2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C53H76N16O16S/c54-18-8-7-15-33(63-45(78)31(55)28-86)47(80)64-32(16-9-19-59-53(57)58)46(79)61-26-41(72)69-20-10-17-39(69)52(85)60-25-40(71)62-38(27-70)51(84)68-37(24-43(75)76)50(83)66-35(22-30-13-5-2-6-14-30)48(81)67-36(23-42(73)74)49(82)65-34(44(56)77)21-29-11-3-1-4-12-29/h1-6,9,11-14,16,31-39,70,86H,7-8,10,15,17-28,54-55H2,(H2,56,77)(H,60,85)(H,61,79)(H,62,71)(H,63,78)(H,64,80)(H,65,82)(H,66,83)(H,67,81)(H,68,84)(H,73,74)(H,75,76)(H4,57,58,59)/b16-9+/t31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

HYWFEJXPLXSMDO-ANOYAANVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](/C=C/CN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

SMILES

C1CC(N(C1)C(=O)CNC(=O)C(C=CCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(C=CCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CKXGPGSDFDF

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo(Cys-Lys-Arg-Gly-Pro-Gly-Ser-Asp-Phe-Asp)Tyr, synthetic
D-loop peptide, synthetic
D-loop protein, synthetic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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